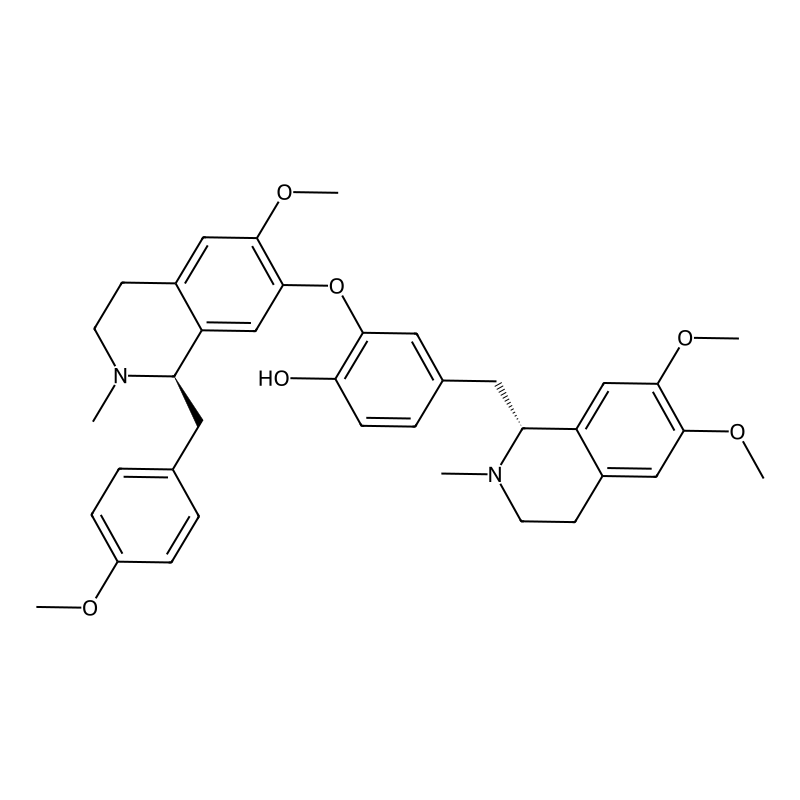Neferine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Liver Cancer Treatment
Field: Oncology
Application: Neferine has been shown to have a good antitumor effect on liver cancer, specifically HepG2 hepatic cancer cells.
Method: Neferine was isolated and purified using response surface methodology (RSM).
Atopic Dermatitis Treatment
Field: Dermatology
Application: Neferine has been shown to have potential in the treatment of atopic dermatitis.
Acute Kidney Injury Treatment
Field: Nephrology
Application: Neferine has been reported to alleviate acute kidney injury triggered by various causes.
Central Nervous Diseases Treatment
Field: Neurology
Application: Neferine has been proposed as a potential compound for the treatment of central nervous diseases.
Oncogenic Treatment
Field: Oncology
Application: Neferine has been shown to have antitumor effects on non-small cell lung cancer and androgen-dependent prostate cancer cells
Method: Neferine was applied to non-small cell lung cancer and androgen-dependent prostate cancer cells
Results: Neferine suppressed cell viability, induced apoptosis, and inhibited the invasion, metastasis and epithelial-to-mesenchymal transition (EMT) process of non-small cell lung cancer cells.
Neferine is a bis-benzylisoquinoline alkaloid primarily derived from the aquatic lotus plant, Nelumbo nucifera. Its chemical structure is characterized by the formula and a complex arrangement that includes methoxy and methyl groups, giving it unique properties within its class of organic compounds. Neferine has been detected in various food sources, notably in different types of coffee, suggesting its potential as a biomarker for dietary intake .
Neferine's mechanism of action appears to be multifaceted and may vary depending on the targeted disease process []. Some proposed mechanisms include:
- Inhibition of NF-κB activation: Neferine may suppress the activity of NF-κB, a protein complex involved in inflammation and cancer cell survival [].
- Antioxidant activity: Neferine's structure suggests potential for scavenging free radicals, protecting cells from oxidative damage [].
- Modulation of autophagy: Neferine may influence the cellular recycling process (autophagy), potentially impacting cancer cell death [].
- Hydrolysis: Breaking down into simpler compounds under acidic or basic conditions.
- Oxidation: Reacting with oxidizing agents, leading to the formation of various oxidative products.
- Reduction: Can be reduced to yield different derivatives, which may exhibit altered biological activities.
These reactions are essential for understanding its stability and reactivity in biological systems.
Neferine exhibits a wide range of biological activities:
- Anticancer Properties: Studies indicate that neferine can inhibit the proliferation of cancer cells by modulating various signaling pathways .
- Anti-inflammatory Effects: It has been shown to inhibit inflammatory responses, potentially benefiting conditions like arthritis .
- Antidiabetic Activity: Neferine may improve insulin sensitivity and glucose metabolism .
- Neuroprotective Effects: Research suggests it could protect neuronal cells from oxidative stress .
These diverse activities make neferine a compound of interest in pharmacological research.
Neferine can be synthesized through various methods:
- Extraction from Natural Sources: The most common method involves extracting neferine from Nelumbo nucifera using solvents like ethanol or methanol.
- Chemical Synthesis: Laboratory synthesis can be achieved through multi-step reactions involving isoquinoline derivatives and benzyl halides. This method allows for the creation of neferine analogs with potentially enhanced properties.
The choice of synthesis method often depends on the intended application and required purity levels.
Neferine has several applications across different fields:
- Pharmaceuticals: Due to its therapeutic properties, it is being explored as a potential drug candidate for cancer, diabetes, and neurodegenerative diseases.
- Nutraceuticals: Its presence in food products positions it as a functional ingredient with health benefits.
- Cosmetics: The anti-aging properties have led to its inclusion in skincare formulations.
These applications highlight neferine's versatility as a bioactive compound.
Interaction studies of neferine focus on its effects on various biological targets:
- Receptor Binding: Neferine interacts with multiple receptors, including those involved in inflammation and cancer progression.
- Synergistic Effects: Research indicates that neferine may enhance the efficacy of other therapeutic agents when used in combination, particularly in cancer treatment .
- Metabolic Interactions: It may influence metabolic pathways related to glucose and lipid metabolism, showcasing its potential in managing metabolic disorders .
Such studies are crucial for understanding the full therapeutic potential of neferine.
Neferine shares structural similarities with several other compounds in the benzylisoquinoline class. Here are some notable comparisons:
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Berberine | Isoquinoline Alkaloid | Strong antimicrobial effects |
| Papaverine | Benzylisoquinoline | Muscle relaxant properties |
| Morphine | Phenanthrene Alkaloid | Potent analgesic effects |
| Sanguinarine | Benzylisoquinoline | Anti-inflammatory and antimicrobial |
Neferine is unique due to its specific combination of methoxy groups and its pronounced biological activities, particularly its anticancer and neuroprotective effects.
This detailed overview underscores neferine's significance as a bioactive compound with diverse applications and potential therapeutic benefits. Further research is warranted to fully elucidate its mechanisms of action and expand its utility in medicine and health.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Other CAS
Wikipedia
Dates
[2]. Baskaran R et al. Neferine prevents NF-κB translocation and protects muscle cells from oxidative stress and apoptosis induced by hypoxia. Biofactors. 2016 Jul 8;42(4):407-17.
[3]. Liu X et al. Neferine inhibits proliferation and collagen synthesis induced by high glucose in cardiac fibroblasts and reduces cardiac fibrosis in diabetic mice. Oncotarget. 2016 Aug 11.
[4]. Yu Y et al. Liensinine- and Neferine-Induced Cardiotoxicity in Primary Neonatal Rat Cardiomyocytes and Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes. Int J Mol Sci. 2016 Jan 29;17(2).








